Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5 and its molecular weight is 455.9. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesis, and potential therapeutic uses based on various research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O5 |
Molecular Weight | 441.9 g/mol |
CAS Number | 899733-46-1 |
Structure | Structure |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy. The specific mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to tumor growth.
- Receptor Modulation : It could interact with receptors involved in immune response regulation, potentially enhancing immune function against tumors.
Biological Activity
Research indicates several biological activities associated with this compound:
Antitumor Activity
Studies have shown that derivatives of similar compounds exhibit significant antitumor effects. For instance, a related compound demonstrated the ability to induce apoptosis in cancer cell lines by activating specific signaling pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with similar moieties have been reported to possess antibacterial and antifungal properties, indicating that this compound may also exhibit similar effects .
Immunomodulatory Effects
Preliminary data indicate that the compound may influence immune cell activity, particularly through modulation of the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy . This suggests a dual role in both direct antitumor activity and enhancement of immune responses.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Anticancer Properties : A study involving derivatives showed that certain compounds could inhibit cell proliferation in breast cancer cell lines by more than 70% at concentrations around 100 µM .
- Immunomodulation Research : In a mouse model, a related compound improved survival rates by enhancing T-cell responses against tumors when administered alongside checkpoint inhibitors .
- Antimicrobial Testing : A series of tests indicated that similar compounds exhibited MIC values below 50 µg/mL against various bacterial strains .
Properties
IUPAC Name |
ethyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-8-6-5-7-15(18)3)32-13-20(28)25-16-10-9-14(2)17(24)11-16/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJULMSMRICYWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.